Selective Inhibition of Plasmodium falciparum CDK-like Kinase PfPK5 vs. Human CDK1
1-Benzyl-3-bromo-1H-pyrrole-2,5-dione exhibits inhibitory activity against the P. falciparum cyclin-dependent protein kinase PfPK5, with an IC50 of 1.30 × 10⁵ nM (130 μM). Notably, this compound is approximately 10.8-fold less potent against the human ortholog CDK1/cyclin B (IC50 = 1.20 × 10⁴ nM = 12 μM) [1]. In contrast, the structurally related 3-bromo-1H-pyrrole-2,5-dione (lacking the N-benzyl group) is reported as an antibacterial agent with MIC values of 32–64 μg/mL, but no kinase inhibition data are available . This differential inhibition profile, albeit with modest absolute potency, provides a starting point for developing selective anti-malarial probes.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 130,000 nM (PfPK5); IC50 = 12,000 nM (human CDK1/cyclin B) |
| Comparator Or Baseline | 3-Bromo-1H-pyrrole-2,5-dione (CAS 45514-47-4): No reported kinase inhibition data; antibacterial MIC = 32–64 μg/mL |
| Quantified Difference | 10.8-fold selectivity for human CDK1 over PfPK5 (or conversely, ~10.8-fold less potent against PfPK5 vs. human CDK1) |
| Conditions | Biochemical kinase inhibition assay; PfPK5 (P. falciparum cyclin-dependent kinase); Human CDK1/cyclin B complex |
Why This Matters
Demonstrates that the N-benzyl and C3-bromo substitution pattern confers a distinct kinase inhibition profile not observed with simpler analogs, enabling selective chemical probe development.
- [1] BindingDB. BDBM50409725 CHEMBL1213804: 1-Benzyl-3-bromo-1H-pyrrole-2,5-dione. Enzyme Inhibition Constant Data. View Source
